molecular formula C14H13NO2S B13023333 6-(Benzylthio)-5-methylnicotinic acid

6-(Benzylthio)-5-methylnicotinic acid

Cat. No.: B13023333
M. Wt: 259.33 g/mol
InChI Key: VIHCRAAWBFDDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzylthio)-5-methylnicotinic acid (CAS No. 1355233-74-7) is a nicotinic acid derivative with a benzylthio (-S-benzyl) substituent at position 6, a methyl group at position 5, and a carboxylic acid moiety at position 3 of the pyridine ring. Its IUPAC name is 6-(benzylsulfanyl)-5-methylpyridine-3-carboxylic acid. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) antagonists and other bioactive molecules . Its structural features, including the lipophilic benzylthio group and polar carboxylic acid, make it a versatile scaffold for drug development.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

6-benzylsulfanyl-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2S/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

VIHCRAAWBFDDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-5-methylnicotinic acid typically involves the introduction of the benzylthio group and the methyl group onto the nicotinic acid ring. One common method involves the use of benzylthiol and a methylating agent in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 6-(Benzylthio)-5-methylnicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-5-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-5-methylnicotinic acid involves its interaction with specific molecular targets. The benzylthio group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also influence various biochemical pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The benzylthio group in 6-(Benzylthio)-5-methylnicotinic acid significantly increases lipophilicity (LogP ~3.2) compared to 5-Methylnicotinic acid (LogP ~0.5), impacting membrane permeability and metabolic stability .

Pharmacological Activity

For example:

  • 2-(Benzylthio)-1H-benzo[d]imidazole derivatives (e.g., CAS 98953-77-6) showed IC₅₀ values ranging from 1 nM to 10 μM in CRTh2 inhibition assays. Activity correlated with substituent size and electron-withdrawing groups .
  • The benzylthio moiety is critical for binding to CRTh2 receptors, as it occupies a hydrophobic pocket. However, bulkier groups (e.g., methoxycarbonyl-benzylthio in CAS 298186-03-5) may sterically hinder binding .

Biological Activity

6-(Benzylthio)-5-methylnicotinic acid is a compound of interest in various biological applications. While specific research on this exact compound is limited, studies on structurally similar compounds provide insights into its potential biological activities.

Antimicrobial Properties

Research suggests that 6-(Benzylthio)-5-methylnicotinic acid may possess antimicrobial properties. Compounds with similar structural features have shown activity against various microorganisms.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)
6-(Benzylthio)-5-methylnicotinic acidNot determined
6-(Benzylthio)-4-methylnicotinonitrile32-64
6-(Phenylthio)-5-methylnicotinic acid16-32

Potential Anticancer Activity

Studies on structurally similar compounds indicate that 6-(Benzylthio)-5-methylnicotinic acid may have anticancer potential. The presence of the benzylthio group and the nicotinic acid moiety could contribute to interactions with specific molecular targets involved in cancer pathways.

HDAC Inhibition

Heterocyclic compounds containing similar structural elements have demonstrated histone deacetylase (HDAC) inhibitory action . This suggests that 6-(Benzylthio)-5-methylnicotinic acid might possess HDAC inhibitory properties, which could be relevant for treating autoimmune diseases and certain cancers.

Antioxidant Properties

The structural features of 6-(Benzylthio)-5-methylnicotinic acid suggest potential antioxidant activity. Compounds with similar indolic or heterocyclic structures have shown antioxidant properties, which could contribute to cytoprotective effects.

Case Study: Gastric Mucosal Protection

While no direct studies on 6-(Benzylthio)-5-methylnicotinic acid's effect on gastric mucosa are available, research on related compounds provides insight into potential gastroprotective properties.

A study on a structurally similar compound, Benzyl N'-(5-Chloro-indol-3-yl-methylidene)-hydrazinecarbodithioate, demonstrated significant cytoprotective effects against ethanol-induced gastric mucosal injury in rats.

Table 2: Gastric Lesion Inhibition by Related Compound

Dose (mg/Kg)Ulcer Area (mm²)Inhibition (%)
5054.00 ± 3.0894.14
10038.40 ± 2.4095.84
20022.80 ± 2.8997.53
40012.00 ± 2.4098.70

While these results are not directly applicable to 6-(Benzylthio)-5-methylnicotinic acid, they suggest potential for gastroprotective activity in compounds with similar structural features.

Structure-Activity Relationship

The biological activity of 6-(Benzylthio)-5-methylnicotinic acid is likely influenced by its unique structural features:

  • Benzylthio group : Enhances lipophilicity and may contribute to membrane permeability.
  • Nicotinic acid moiety : Potential for interactions with nicotinic acid receptors or related biological targets.
  • 5-methyl substitution : May influence the compound's electronic properties and binding affinity to target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.